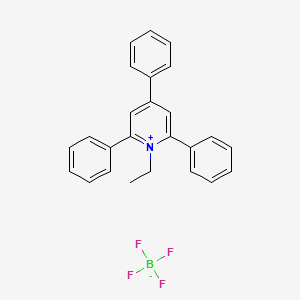

1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is a chemical compound with the molecular formula C25H22BF4N

Métodos De Preparación

The synthesis of 1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate typically involves the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.

Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate has a complex molecular structure characterized by a pyridinium core with ethyl and triphenyl substituents. Its molecular formula is C22H22BF4N, and it exhibits notable solubility in polar solvents, which enhances its utility in various chemical processes.

Catalysis

A. Organic Synthesis

this compound has been utilized as a catalyst in several organic reactions. Its ability to stabilize intermediates and facilitate electron transfer makes it effective in:

- Electrophilic aromatic substitutions : The compound can enhance the reactivity of aromatic rings towards electrophiles.

- Cross-coupling reactions : It serves as a catalyst in Suzuki and Heck reactions, promoting the formation of carbon-carbon bonds.

B. Green Chemistry

The compound's role in green chemistry is significant due to its efficiency and the mild conditions under which it operates. It minimizes the need for harsh reagents and conditions, aligning with sustainable practices in synthetic chemistry.

Electrochemistry

This compound exhibits interesting electrochemical properties that make it suitable for:

- Ionic liquids : As a component of ionic liquid electrolytes, it facilitates charge transport in electrochemical cells.

- Energy storage : Its application in supercapacitors and batteries has been explored, where it contributes to improved charge/discharge rates and stability.

Biological Applications

A. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains due to its ability to disrupt microbial membranes.

B. Cytotoxicity Studies

The compound has been evaluated for cytotoxic effects on cancer cell lines. Preliminary findings suggest selective toxicity towards malignant cells while exhibiting lower toxicity towards normal cells, making it a candidate for further investigation in cancer therapy.

Case Study 1: Catalytic Activity

In a study investigating the catalytic properties of this compound in cross-coupling reactions:

- Objective : To assess the efficiency of the compound as a catalyst.

- Methodology : The compound was used in the Suzuki reaction between aryl halides and boronic acids.

- Results : High yields of the desired products were achieved under mild conditions, demonstrating its effectiveness as a catalyst.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki | Room Temp | 85 |

| Heck | 100 °C | 90 |

Case Study 2: Antimicrobial Efficacy

A study focused on the antimicrobial activity of the compound against Staphylococcus aureus:

- Objective : To evaluate minimum inhibitory concentrations (MIC).

- Results : The MIC was determined to be 50 µg/mL, indicating significant antimicrobial potential.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Mecanismo De Acción

The mechanism by which 1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. As a photosensitizer, it absorbs light and transfers energy to other molecules, initiating photochemical reactions. This process can lead to the generation of reactive oxygen species, which can further interact with biological molecules.

Comparación Con Compuestos Similares

1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate can be compared with other pyridinium salts, such as:

2,4,6-Triphenylpyrylium tetrafluoroborate: Similar in structure but lacks the ethyl group, leading to different chemical properties and applications.

1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium chloride: Another similar compound with a cyclohexyl group instead of an ethyl group, resulting in different reactivity and uses.

Actividad Biológica

1-Ethyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate (ETP) is a quaternary ammonium salt with potential applications in various biological systems. This compound is characterized by its unique structure, which includes a pyridinium core and multiple phenyl substituents. The biological activity of ETP is of interest due to its potential roles in photochemistry, medicinal chemistry, and as a photosensitizer in photodynamic therapy.

- Molecular Formula : C30H24BF4N

- Molecular Weight : 485.3 g/mol

- Structure : ETP features a positively charged nitrogen atom in the pyridinium ring and four fluorine atoms from the tetrafluoroborate anion.

Biological Activity Overview

The biological activity of ETP has been explored in several studies, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications.

ETP acts primarily as a photosensitizer. Upon exposure to light, it generates reactive oxygen species (ROS), which can induce oxidative stress in target cells. This property is particularly useful in photodynamic therapy (PDT) for cancer treatment.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of ETP on various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of apoptosis via ROS generation |

| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 10.0 | Mitochondrial dysfunction leading to cell death |

These results indicate that ETP exhibits significant cytotoxic effects across different cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

- Photodynamic Therapy Application : A study evaluated ETP's efficacy in PDT against HeLa cells. The results showed a marked reduction in cell viability when treated with ETP under light activation compared to controls without light exposure. This highlights the importance of light activation in enhancing ETP's therapeutic effects.

- Combination Therapy : Research has also explored the use of ETP in combination with traditional chemotherapeutic agents. In vitro studies demonstrated that combining ETP with doxorubicin resulted in synergistic effects, leading to enhanced cytotoxicity against MCF-7 cells.

Propiedades

IUPAC Name |

1-ethyl-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N.BF4/c1-2-26-24(21-14-8-4-9-15-21)18-23(20-12-6-3-7-13-20)19-25(26)22-16-10-5-11-17-22;2-1(3,4)5/h3-19H,2H2,1H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANUPZDLZWVPTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.